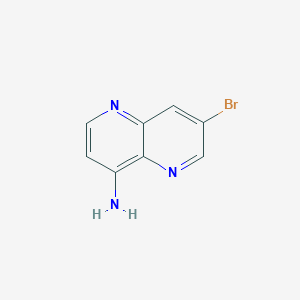

7-Bromo-1,5-naphthyridin-4-amine

Vue d'ensemble

Description

7-Bromo-1,5-naphthyridin-4-amine is a chemical compound with the CAS Number: 1309774-12-6 . It has a molecular weight of 224.06 . The compound is yellow to brown solid .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which includes 7-Bromo-1,5-naphthyridin-4-amine, has been covered in various studies . The first derivative of the cyclic naphthyridine system was obtained in 1893 . In 1927, the synthesis of the first representatives of unsubstituted naphthyridines was reported by adapting the Skraup quinoline synthesis to 3-aminopyridine .Molecular Structure Analysis

The IUPAC name for this compound is 7-bromo-1,5-naphthyridin-4-amine . The InChI code for this compound is 1S/C8H6BrN3/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H, (H2,10,11) .Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .Physical And Chemical Properties Analysis

The compound has a melting point of 168-169 degrees Celsius .Applications De Recherche Scientifique

Anticancer Properties

Naphthyridines, including derivatives like 7-Bromo-1,5-naphthyridin-4-amine, have shown promise in anticancer research. They exhibit a range of biological activities that can be harnessed to target cancer cells. For instance, they have been found to have inhibitory effects on certain kinases involved in cell proliferation .

Anti-HIV Activity

These compounds also display anti-HIV properties. The structural features of naphthyridines allow them to interfere with the replication process of the HIV virus, providing a potential pathway for therapeutic intervention .

Antimicrobial Effects

The antimicrobial activity of naphthyridines makes them valuable in the fight against infectious diseases caused by bacteria and other microorganisms. Their mechanism involves disrupting essential biological processes within the microbial cells .

Analgesic and Anti-inflammatory Uses

7-Bromo-1,5-naphthyridin-4-amine may also serve as an analgesic and anti-inflammatory agent. These properties are particularly useful in managing pain and inflammation associated with various conditions .

Antioxidant Activity

As antioxidants, naphthyridines can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .

Aurora Kinase Inhibition

Specifically, 7-Bromo-1,5-naphthyridin-4-amine has been noted for its excellent inhibitory activities toward Aurora kinases A and B. These kinases are critical in the regulation of cell division, and their inhibition can be leveraged in the treatment of diseases characterized by pathological cell proliferation .

Mécanisme D'action

Target of Action

It is known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a wide variety of biological activities . For instance, some 1,5-naphthyridine derivatives have shown excellent inhibitory activities toward Aurora kinases A and B, which play crucial roles in cell division and proliferation .

Mode of Action

It is known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given that some 1,5-naphthyridine derivatives inhibit aurora kinases a and b , it can be inferred that this compound might affect pathways related to cell division and proliferation.

Pharmacokinetics

The ADME properties of 7-Bromo-1,5-naphthyridin-4-amine are as follows :

The compound’s lipophilicity (Log Po/w) is 1.54, indicating a balance between hydrophilic and lipophilic properties, which can impact its bioavailability .

Result of Action

Given the potential inhibitory activity of 1,5-naphthyridine derivatives on aurora kinases a and b , it can be inferred that this compound might have effects on cell division and proliferation.

Action Environment

It is worth noting that the compound’s solubility, which can be influenced by environmental factors such as ph and temperature, is an important factor in its bioavailability .

Propriétés

IUPAC Name |

7-bromo-1,5-naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTKETQWSUTXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1,5-naphthyridin-4-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 7-bromo-1,5-naphthyridin-4-amine derivatives interesting for antimalarial drug development?

A1: Research indicates that certain N4-substituted 7-bromo-1,5-naphthyridin-4-amines exhibit promising antimalarial activity. Specifically, compounds like 7-bromo-N-(4′-diethylamino-1′-methylbutyl)-1,5-naphthy-ridin-4-amine ('5-azabromoquine'), 4-(7′-bromo-1′,5′-naphthyridin-4′-ylamino)-2-(diethylamino-methyl)phenol, and 7-bromo-N-(2′-diethylaminoethyl)-1,5- naphthyridin-4-amine demonstrated notable effects against Plasmodium vinckei vinckei infections in mice. [] These compounds, when administered intraperitoneally at a dose of 200 mg/kg, resulted in apparent cures in the infected mice. [] This finding highlights their potential for further development as antimalarial treatments.

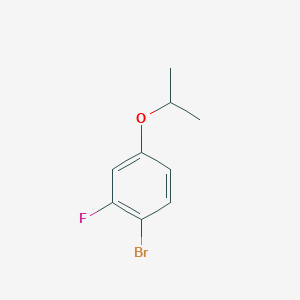

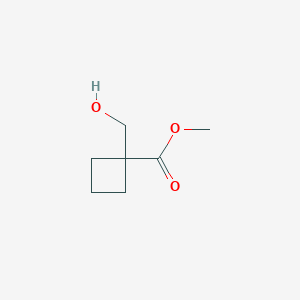

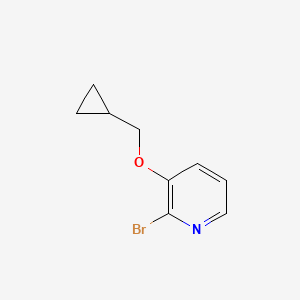

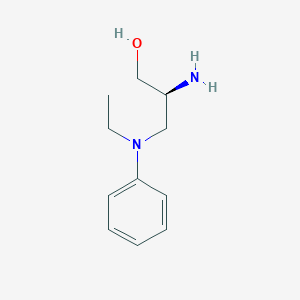

Q2: How are these 7-bromo-1,5-naphthyridin-4-amine derivatives synthesized?

A2: The synthesis of these compounds starts from nicotinic acid and proceeds through a multi-step process. A key intermediate in this synthesis is 3-bromo-8-chloro-1,5-naphthyridine. [] Various amines can then be introduced to this intermediate through a nucleophilic aromatic substitution reaction targeting the chlorine atom at the 8-position. This allows for the creation of a diverse library of N4-substituted 7-bromo-1,5-naphthyridin-4-amines for biological evaluation. [] This synthetic flexibility is crucial for exploring structure-activity relationships and identifying compounds with optimal antimalarial properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1374955.png)

![6-bromo-1-tert-butyl-1H-benzo[d]imidazole](/img/structure/B1374956.png)

![3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1374957.png)

![3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-C]pyrrole-1,4(2H,5H)-dione](/img/structure/B1374964.png)

![3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B1374976.png)